Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family This compound features a biphenyl core with a carboxylate ester group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Starting Materials: The reaction requires an aryl halide (such as 6-bromo-3’-methyl-[1,1’-biphenyl]-3-carboxylate) and a boronic acid (such as 6-hydroxyphenylboronic acid).
Catalyst: A palladium catalyst, often in the form of palladium acetate or palladium chloride, is used.
Base: A base such as potassium carbonate or sodium hydroxide is added to facilitate the reaction.
Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: The major products include 6-oxo-3’-methyl-[1,1’-biphenyl]-3-carboxylate.
Reduction: The major products include 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: The major products depend on the substituent introduced, such as 6-bromo-3’-methyl-[1,1’-biphenyl]-3-carboxylate.
Scientific Research Applications
Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate: Lacks the methyl group at the 3’ position.
Methyl 3’-methyl-[1,1’-biphenyl]-3-carboxylate: Lacks the hydroxyl group at the 6 position.
Methyl 6-methoxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate: Has a methoxy group instead of a hydroxyl group at the 6 position.
Uniqueness
Methyl 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the biphenyl core
Properties
IUPAC Name |
methyl 4-hydroxy-3-(3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)13-9-12(15(17)18-2)6-7-14(13)16/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIADGSJUKPQPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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